molecular formula C8H16O4S B12224135 3,4-Diethoxytetrahydrothiophene 1,1-dioxide

3,4-Diethoxytetrahydrothiophene 1,1-dioxide

Cat. No.: B12224135
M. Wt: 208.28 g/mol
InChI Key: MYQFMJOIXMWAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxytetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C8H16O4S It belongs to the class of tetrahydrothiophene dioxides, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxytetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with ethyl alcohol in the presence of an oxidizing agent. One common method involves the use of zinc-induced 1,4-debromination of 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide in acetone solvent . This reaction can be carried out using conventional heating, microwave, or ultrasonic irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various functionalized tetrahydrothiophene derivatives.

Scientific Research Applications

3,4-Diethoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diethoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide
  • 3,4-Dichlorotetrahydrothiophene 1,1-dioxide
  • 3,4-Dibromotetrahydrothiophene 1,1-dioxide

Uniqueness

3,4-Diethoxytetrahydrothiophene 1,1-dioxide is unique due to its ethoxy groups, which provide different chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

3,4-diethoxythiolane 1,1-dioxide

InChI

InChI=1S/C8H16O4S/c1-3-11-7-5-13(9,10)6-8(7)12-4-2/h7-8H,3-6H2,1-2H3

InChI Key

MYQFMJOIXMWAAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CS(=O)(=O)CC1OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.